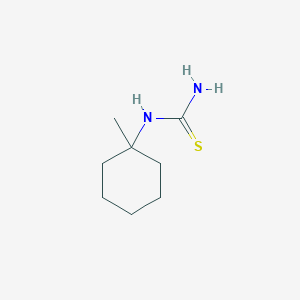
2-methyl-2-(propan-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(propan-2-yl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the morpholine ring. Morpholines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Mecanismo De Acción
Target of Action
2-Methyl-2-(propan-2-yl)morpholine, a derivative of morpholine, is a multipurpose lead compound developed for active molecules that are pharmacologically potent Morpholine derivatives have been found to show a broad spectrum of pharmacological activities .
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects .
Biochemical Pathways
Morpholine derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Morpholine derivatives are known to have good solubility and permeability, which are crucial for bioavailability .
Result of Action
Morpholine derivatives have been found to exhibit a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, hiv-protease inhibitors, appetite suppressant, local anesthetic, antiplatelet, selective inhibitor of protein kinase c, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(propan-2-yl)morpholine typically involves the reaction of 2-methylmorpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the isopropyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(propan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: N-alkyl derivatives.
Aplicaciones Científicas De Investigación
2-methyl-2-(propan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, lacking the methyl and isopropyl groups.
N-methylmorpholine: Contains a single methyl group attached to the nitrogen atom.
N-isopropylmorpholine: Contains an isopropyl group attached to the nitrogen atom.
Uniqueness
2-methyl-2-(propan-2-yl)morpholine is unique due to the presence of both a methyl and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to other morpholine derivatives .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-methyl-2-(propan-2-yl)morpholine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-bromo-1-propanol", "morpholine", "sodium hydride", "isobutylene" ], "Reaction": [ "Step 1: React 2-methyl-2-bromo-1-propanol with sodium hydride to form 2-methyl-2-propoxypropane.", "Step 2: React 2-methyl-2-propoxypropane with isobutylene in the presence of a strong acid catalyst to form 2-methyl-2-(propan-2-yl)oxolane.", "Step 3: React 2-methyl-2-(propan-2-yl)oxolane with morpholine in the presence of a Lewis acid catalyst to form 2-methyl-2-(propan-2-yl)morpholine." ] } | |
Número CAS |
1493672-12-0 |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



